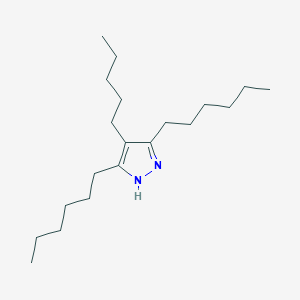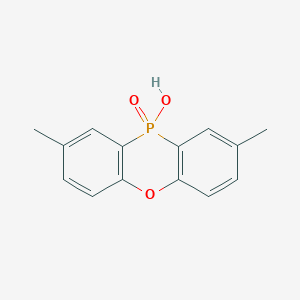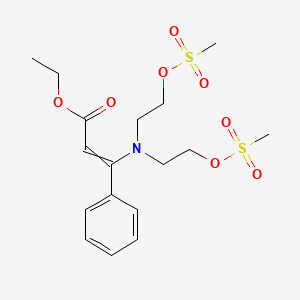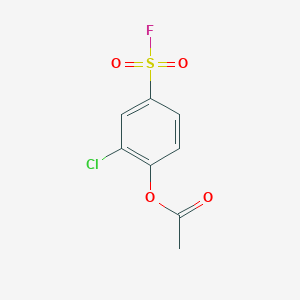
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The molecular structure of Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- includes a benzenesulfonyl fluoride group with an acetyloxy and a chloro substituent, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2) under mild conditions . This method is favored due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro-, often employs large-scale batch or continuous processes. These processes utilize readily available starting materials and optimize reaction conditions to maximize yield and purity. The use of phase transfer catalysts and advanced purification techniques ensures the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form sulfonic acids and fluoride ions.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve mild temperatures and solvents like acetonitrile or dichloromethane to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .
Scientific Research Applications
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- involves its interaction with target molecules through the sulfonyl fluoride group. This group can react with nucleophilic residues in proteins, such as serine, forming covalent bonds that inhibit enzyme activity. This mechanism is particularly relevant in the inhibition of serine proteases, where the compound modifies the active site and prevents substrate binding .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl fluoride: A simpler analog without the acetyloxy and chloro substituents, used in similar applications but with different reactivity profiles.
4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): A related compound used as a serine protease inhibitor, known for its stability and effectiveness in biological systems.
2-Nitrobenzenesulfonyl fluoride: Another sulfonyl fluoride derivative with distinct reactivity and applications in chemical biology.
Uniqueness
Benzenesulfonylfluoride, 4-(acetyloxy)-3-chloro- stands out due to its specific substituents, which enhance its reactivity and stability. The acetyloxy group provides additional sites for chemical modification, while the chloro substituent influences the compound’s electronic properties, making it a versatile reagent in various applications .
Properties
CAS No. |
23379-01-3 |
|---|---|
Molecular Formula |
C8H6ClFO4S |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
(2-chloro-4-fluorosulfonylphenyl) acetate |
InChI |
InChI=1S/C8H6ClFO4S/c1-5(11)14-8-3-2-6(4-7(8)9)15(10,12)13/h2-4H,1H3 |
InChI Key |
NCFUWVZDRFKIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



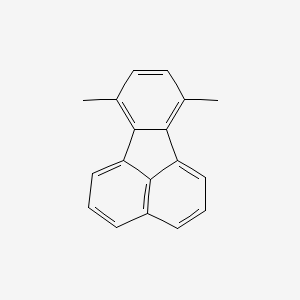

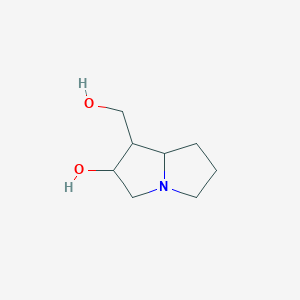
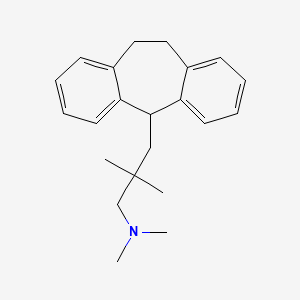
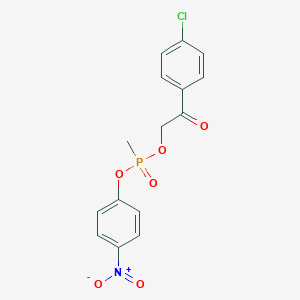
![1-[Bis(benzylsulfanyl)methyl]-4-nitrobenzene](/img/structure/B14711056.png)
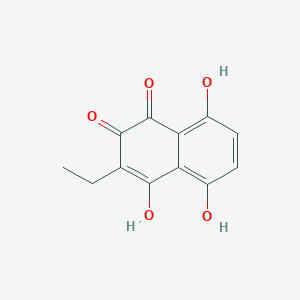
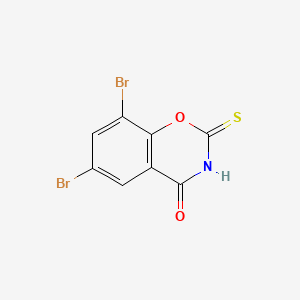
![Ethyl 3-(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propanoate](/img/structure/B14711072.png)
